molecular formula C18H17ClN4O3S B2626091 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 2176270-48-5

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B2626091
CAS No.: 2176270-48-5
M. Wt: 404.87
InChI Key: OGURPTXCLTUJHG-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic compound featuring multiple functional groups, making it an intriguing subject for chemical, biological, and industrial studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often begins with the preparation of individual components, such as the 1,3,4-thiadiazole moiety, the piperidine ring, and the isoxazole framework. These can be synthesized via standard organic reactions involving heterocyclic chemistry, nucleophilic substitution, and cyclization.

  • The 1,3,4-thiadiazole core can be constructed by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

  • The piperidine ring is often synthesized through cyclization reactions, such as the hydrogenation of pyridine derivatives.

  • The isoxazole unit can be generated via cycloaddition reactions, specifically 1,3-dipolar cycloadditions of nitrile oxides with alkenes.

The final step involves the coupling of these three moieties using reagents like coupling agents or through direct nucleophilic substitutions.

Industrial Production Methods

Industrial-scale production might involve optimizing the synthetic route for yield and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to streamline production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to introduce hydroxyl or carbonyl functionalities.

  • Reduction: Reduction can be employed to reduce nitro groups if present on the aromatic ring to amines.

  • Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as alkoxides or thiolates.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

  • Substituting Agents: Sodium ethoxide, thiourea.

Major Products

The major products depend on the conditions and reagents used. For example, oxidation of the thiadiazole ring might yield sulfoxides or sulfones, while substitution reactions on the chlorophenyl group can introduce alkyl or aryl groups.

Scientific Research Applications

In Chemistry

The compound serves as a building block for synthesizing more complex molecules, especially in heterocyclic chemistry.

In Biology and Medicine

Research often explores its potential as a pharmaceutical agent due to the bioactivity associated with thiadiazole and isoxazole derivatives, which are known for their antibacterial, antifungal, and anti-inflammatory properties.

In Industry

The compound might be used in the synthesis of advanced materials, such as polymers and coatings, that benefit from its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(2-chlorophenyl)-5-methylisoxazol-3-yl)methanone

  • (4-((1,2,4-Triazol-3-yl)oxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Uniqueness

The presence of the 1,3,4-thiadiazole group uniquely positions it for specific types of biological interactions, distinguishing it from similar compounds that might have different heterocyclic cores or substituents.

This compound's multifaceted potential makes it a fascinating topic for ongoing scientific exploration, with implications across various fields from medicinal chemistry to industrial applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-11-15(16(22-26-11)13-4-2-3-5-14(13)19)17(24)23-8-6-12(7-9-23)25-18-21-20-10-27-18/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGURPTXCLTUJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)OC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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